3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Description
This compound is a benzimidazole derivative featuring a 4-isopropylbenzyl substituent at the N1 position and a 3-hydroxypropyl chain at the C2 position. Its molecular structure combines lipophilic (4-isopropylbenzyl) and polar (propan-1-ol) moieties, which may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
3-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)17-11-9-16(10-12-17)14-22-19-7-4-3-6-18(19)21-20(22)8-5-13-23/h3-4,6-7,9-12,15,23H,5,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVMYXUKUJRGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol, also referred to by its CAS number 537009-70-4, is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 280.364 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 483.6 ± 38.0 °C |
| Flash Point | 246.3 ± 26.8 °C |
| LogP | 4.43 |
These properties indicate that the compound is relatively stable under standard conditions, with a high boiling point suggesting potential utility in various chemical applications.
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity . The mechanism often involves interaction with bacterial cell walls or inhibition of specific enzymes essential for bacterial survival. For example, a study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Anticancer Potential
The compound is also being investigated for its anticancer properties . Benzimidazole derivatives are known to interfere with cell division and induce apoptosis in cancer cells. In vitro studies have shown promising results in inhibiting tumor cell proliferation, particularly in solid tumors . The interaction of the imidazole ring with cellular targets suggests potential pathways for therapeutic intervention in cancer treatment.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Similar benzimidazole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make the compound a candidate for treating inflammatory diseases .
The proposed mechanism of action for this compound involves:
- Hydrogen Bonding: The imidazole ring can form hydrogen bonds with target proteins, influencing their activity.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Metal Ion Coordination: The structure allows for coordination with metal ions, which can affect various biological processes.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
A comparative study on various benzimidazole derivatives highlighted the effectiveness of this compound against gram-positive and gram-negative bacteria, establishing it as a lead candidate for further development as an antimicrobial agent . -
Anticancer Research:
In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent . -
Inflammation Model:
An animal model demonstrated that administration of the compound reduced markers of inflammation significantly compared to control groups, indicating its potential therapeutic effect against inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Substituent Variations on the Benzimidazole Core
- Compound 8 (): 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-isopropylphenoxy)propan-2-ol Key Differences: Contains a phenoxy group instead of a propanol chain and an imino group at C2. Impact: The imino group increases polarity but may reduce metabolic stability compared to the target compound’s hydroxyl group .
- Compound 6e (): (E)-3-(1-(3-((4-Methoxyphenyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid Key Differences: Acrylic acid substituent and methoxy-anilide side chain. Impact: The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration .
Modifications in the Alkyl Chain
Physicochemical Properties
Q & A
Q. How are stereochemical outcomes of chiral centers analyzed?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Compare retention times with racemic mixtures. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
